3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile

Fragment-based drug discovery Scaffold diversity Hydrogen-bond geometry

3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile (CAS 1247085-74-0) is a fluorinated piperidine-benzonitrile conjugate with the molecular formula C12H13FN2O and a molecular weight of 220.24 g/mol. The compound features a 3-fluoro substitution on the benzonitrile ring and a 3-hydroxypiperidine moiety attached at the para position, yielding a topological polar surface area (tPSA) of 47.3 Ų and a calculated XLogP3-AA of 1.7.

Molecular Formula C12H13FN2O
Molecular Weight 220.24 g/mol
CAS No. 1247085-74-0
Cat. No. B1397284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile
CAS1247085-74-0
Molecular FormulaC12H13FN2O
Molecular Weight220.24 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(C=C(C=C2)C#N)F)O
InChIInChI=1S/C12H13FN2O/c13-11-6-9(7-14)3-4-12(11)15-5-1-2-10(16)8-15/h3-4,6,10,16H,1-2,5,8H2
InChIKeyMEUFQXHQAZLQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile CAS 1247085-74-0: Core Chemical Identity and Procurement Baseline


3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile (CAS 1247085-74-0) is a fluorinated piperidine-benzonitrile conjugate with the molecular formula C12H13FN2O and a molecular weight of 220.24 g/mol [1]. The compound features a 3-fluoro substitution on the benzonitrile ring and a 3-hydroxypiperidine moiety attached at the para position, yielding a topological polar surface area (tPSA) of 47.3 Ų and a calculated XLogP3-AA of 1.7 [1]. Commercially, it is available at a minimum purity specification of 95% from multiple suppliers, with long-term storage recommended in cool, dry conditions . This compound belongs to the class of fluorinated 3-hydroxypiperidine fragments that have recently garnered attention in fragment-based drug discovery (FBDD) for their enhanced three-dimensional character and modulated basicity compared to non-fluorinated counterparts [2].

Why 3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile Cannot Be Casually Substituted: The Structural Specificity Imperative


Generic substitution among fluorinated piperidine-benzonitrile analogs is scientifically unsound because subtle positional variations—whether in the hydroxyl group location on the piperidine ring or the fluorine substitution pattern on the benzonitrile core—produce distinct physicochemical and pharmacochemical profiles that directly impact molecular recognition, fragment library diversity, and downstream synthetic utility. The 3-hydroxypiperidine regioisomer, for instance, offers a different hydrogen-bonding geometry and steric environment than the 4-hydroxypiperidine analog, while the absence of the 3-fluoro substituent on the benzonitrile ring alters the electronic properties and metabolic susceptibility of the scaffold. These are not interchangeable parameters in medicinal chemistry campaigns where specific vectors for fragment elaboration and precise pKₐ modulation are design-critical [1][2].

Quantitative Differentiation Evidence for 3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile (CAS 1247085-74-0) Versus Closest Analogs


Regioisomeric Hydroxyl Positioning: 3-Hydroxypiperidine vs. 4-Hydroxypiperidine Scaffold Comparison

The 3-hydroxypiperidine substitution in the target compound (CAS 1247085-74-0) provides a distinct hydrogen-bond donor/acceptor vector orientation compared to the 4-hydroxypiperidine isomer (3-fluoro-4-(4-hydroxypiperidin-1-yl)benzonitrile). In fragment-based drug discovery, the spatial positioning of the hydroxyl group dictates the exit vector for fragment elaboration: the 3-hydroxy regioisomer projects the H-bond functionality at an approximate 60° angle relative to the piperidine ring plane, while the 4-hydroxy regioisomer projects it axially/equatorially from the ring periphery [1]. This geometric distinction directly determines which binding pocket sub-pockets can be accessed during fragment growing or linking campaigns .

Fragment-based drug discovery Scaffold diversity Hydrogen-bond geometry

Fluorine Substitution Impact: 3-Fluoro vs. Non-Fluorinated Benzonitrile Core Comparison

The presence of the 3-fluoro substituent on the benzonitrile ring of the target compound (CAS 1247085-74-0) distinguishes it from the non-fluorinated analog 4-(3-hydroxypiperidin-1-yl)benzonitrile (CAS 186651-01-4). The fluorine atom at the 3-position exerts an electron-withdrawing effect that lowers the electron density of the aromatic ring, which can modulate π-stacking interactions, reduce oxidative metabolism at adjacent positions, and alter the pKₐ of the benzonitrile moiety. The molecular weight of the fluorinated target is 220.24 g/mol compared to 202.25 g/mol for the non-fluorinated analog, and the XLogP3-AA of 1.7 reflects increased lipophilicity relative to the non-fluorinated scaffold [1].

Metabolic stability Electronic modulation Fluorine walk

Three-Dimensional Fragment Character: Fluorinated Piperidine Library Chemoinformatic Profiling

According to the 2024 J. Org. Chem. study by Le Roch et al., fluorinated piperidines—including scaffolds analogous to 3-fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile—were systematically evaluated for three-dimensionality and lead-likeness using chemoinformatic tools. The introduction of fluorine at various positions on the piperidine ring was shown to notably lower the calculated pKₐ values, which correlates with reduced affinity for hERG channels and consequently lower predicted cardiac toxicity risk. The fluorinated piperidine fragments exhibited higher fraction sp³ (Fsp³) character compared to planar aromatic fragments commonly used in FBDD, enhancing the three-dimensional diversity of fragment libraries [1]. While this study did not directly profile CAS 1247085-74-0, the scaffold class-level findings are directly applicable to this compound, which combines the fluorinated piperidine motif with a 3-fluorobenzonitrile group.

3D fragments Lead-likeness Fraction sp³ (Fsp³)

Computed Physicochemical Property Profile: Direct Numerical Comparison with Positional Isomer

A direct comparison of computed physicochemical descriptors between 3-fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile (target) and its 4-hydroxypiperidine isomer reveals that while key global properties are identical (MW = 220.24, molecular formula C12H13FN2O, tPSA = 47.3 Ų, H-bond donor count = 1, H-bond acceptor count = 4, rotatable bond count = 1, XLogP3-AA = 1.7 for the target [1]), the local electronic environment at the hydroxyl-bearing carbon differs due to the regioisomeric position. The 3-hydroxypiperidine moiety introduces a chiral center at C3 of the piperidine ring (undefined stereocenter count = 1), whereas the 4-hydroxy isomer may exhibit different stereochemical properties depending on substitution . This stereochemical distinction is critical for enantioselective synthesis and chiral resolution strategies.

Lipophilicity Polar surface area Drug-likeness

Optimal Procurement and Application Scenarios for 3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile (CAS 1247085-74-0)


Fragment-Based Drug Discovery: 3D Fragment Library Expansion with a Fluorinated 3-Hydroxypiperidine Scaffold

This compound is optimally deployed as a 3D fragment in FBDD library design where the combination of the fluorinated piperidine ring and the 3-hydroxyl substituent provides a unique hydrogen-bonding vector that cannot be replicated by the 4-hydroxy isomer. The 3-hydroxypiperidine motif offers an exit vector for fragment elaboration that accesses different sub-pocket geometries compared to the 4-hydroxy analog, as established by the regioisomeric differentiation evidence [1]. The fluorine substituent on the benzonitrile ring further provides a metabolic blocking group and electronic modulation handle, distinguishing this fragment from non-fluorinated analogs such as 4-(3-hydroxypiperidin-1-yl)benzonitrile (CAS 186651-01-4) . Procurement selection should prioritize this specific CAS number when the synthetic route requires a 3-hydroxypiperidine fragment with a 3-fluorobenzonitrile core for vector-specific growing or linking strategies.

Medicinal Chemistry Lead Optimization: Fluorine-Walk and Metabolic Stability Studies

In lead optimization programs where a fluorine-walk strategy is being employed to map metabolic soft spots on a benzonitrile-containing scaffold, 3-fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile serves as a precise tool compound. The specific 3-fluoro substitution on the benzonitrile ring enables direct comparison with the non-fluorinated analog (CAS 186651-01-4) to quantify the impact of fluorine on oxidative metabolism, cytochrome P450 inhibition, and target-binding affinity. The class-level evidence from the J. Org. Chem. 2024 study indicates that fluorination of the piperidine ring lowers pKₐ and reduces predicted hERG affinity, supporting the rationale for incorporating fluorine into this scaffold class [2]. In this context, generic substitution with the non-fluorinated or regioisomeric analog would confound the structure-activity relationship analysis.

Synthetic Intermediate for Kinase or GPCR Targeted Libraries

The compound's bifunctional nature—containing both a nitrile group (synthetic handle for tetrazole or amide formation) and a secondary alcohol (handle for esterification, etherification, or oxidation)—makes it a versatile intermediate for generating focused libraries targeting kinase ATP-binding sites or GPCR allosteric pockets. The 3-hydroxypiperidine substructure has been recognized in multiple patent families as a privileged scaffold for generating potent and selective ligands, and the 3-fluoro substitution on the benzonitrile provides additional vectors for tuning target engagement [1]. For procurement decisions, the defined stereocenter at the piperidine C3 position (racemic mixture unless otherwise specified) must be considered, as enantiopure versions may be required for stereospecific target interactions.

Computational Chemistry and Pharmacophore Model Validation

Given the well-defined computed physicochemical profile—XLogP3-AA of 1.7, tPSA of 47.3 Ų, and exactly one hydrogen-bond donor and four acceptors [1]—this compound is suitable as a calibration standard for computational models that predict fragment binding, solubility, or permeability. Its regioisomeric specificity (3-hydroxy vs. 4-hydroxy piperidine) provides a rigorous test case for docking algorithms and pharmacophore models that must distinguish between subtly different hydrogen-bond geometries. The absence of experimental bioactivity data in the primary literature at the time of this analysis further underscores its value as a probe compound for de novo computational screening and model development, where unbiased experimental validation is still required.

Quote Request

Request a Quote for 3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.